molecular formula C7H13BrO B2938583 [(2-Bromoethoxy)methyl]cyclobutane CAS No. 1909326-00-6

[(2-Bromoethoxy)methyl]cyclobutane

Cat. No.: B2938583
CAS No.: 1909326-00-6
M. Wt: 193.084
InChI Key: BAJLRAHOUBOIPB-UHFFFAOYSA-N
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Description

[(2-Bromoethoxy)methyl]cyclobutane is an organic compound with the molecular formula C₇H₁₃BrO. It is a cyclobutane derivative where a bromoethoxy group is attached to the methyl group of the cyclobutane ring. This compound is of interest in various fields of chemical research due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The primary method for synthesizing [(2-Bromoethoxy)methyl]cyclobutane involves the [2 + 2] cycloaddition reaction. This reaction typically requires electron-rich olefins and can be facilitated under harsh conditions or by generating a radical cation through oxidation . The reaction conditions often involve high temperatures and the presence of a catalyst to drive the cycloaddition process.

Industrial Production Methods

Industrial production of this compound may involve similar cycloaddition techniques but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification methods to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

[(2-Bromoethoxy)methyl]cyclobutane undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Cycloaddition Reactions: It can participate in further cycloaddition reactions to form more complex structures.

Common Reagents and Conditions

    Substitution: Common reagents include nucleophiles such as hydroxide ions or amines.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typical.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted cyclobutane derivatives, while oxidation and reduction can lead to different functionalized compounds.

Scientific Research Applications

[(2-Bromoethoxy)methyl]cyclobutane has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    Cyclobutane: The parent compound without the bromoethoxy group.

    (2-Chloroethoxy)methylcyclobutane: A similar compound with a chlorine atom instead of bromine.

    (2-Iodoethoxy)methylcyclobutane: A similar compound with an iodine atom instead of bromine.

Uniqueness

[(2-Bromoethoxy)methyl]cyclobutane is unique due to the presence of the bromoethoxy group, which imparts distinct reactivity and properties compared to other cyclobutane derivatives. This makes it a valuable compound in various chemical syntheses and research applications.

Properties

IUPAC Name

2-bromoethoxymethylcyclobutane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13BrO/c8-4-5-9-6-7-2-1-3-7/h7H,1-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAJLRAHOUBOIPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)COCCBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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